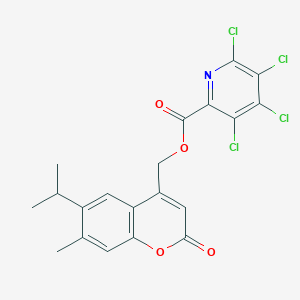
(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H15Cl4NO4 and its molecular weight is 475.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Coumarin derivatives have been found to have a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . Pyridine derivatives also have a broad spectrum of biological activities .
Mode of action
Coumarin and pyridine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of coumarin and pyridine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of action
Based on the biological activities of coumarin and pyridine derivatives, it can be inferred that the compound might have a range of effects at the molecular and cellular levels .
Activité Biologique
The compound (7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is C19H19Cl4N2O5. It consists of a chromen-4-yl moiety linked to a tetrachloropyridine derivative.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For example, related chromen derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer) .
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of chromen derivatives:
- Cell Lines Tested : HeLa, A2780, and HT-29.
- Findings : The most potent compound demonstrated an IC50 of approximately 10 µM against A2780 cells, indicating strong antiproliferative activity .
The proposed mechanisms for the biological activity of this class of compounds include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in tumor cells.
- Oxidative Stress : Increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that related compounds may possess antimicrobial properties. For instance, tetrachloropyridine derivatives have been evaluated for their efficacy against various bacterial strains, showing moderate inhibitory effects .
Toxicological Profile
The safety profile of This compound has been assessed through animal studies. The no-observable-adverse-effect level (NOAEL) was determined to be 150 mg/kg/day in male rats with no significant histopathological changes noted at this dosage .
Summary of Research Findings
Propriétés
IUPAC Name |
(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRFWIXWMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














